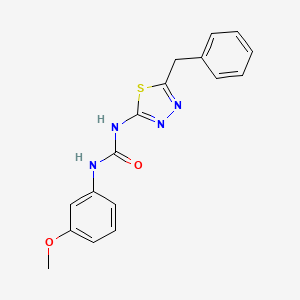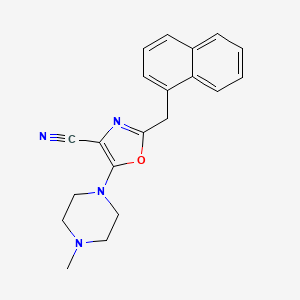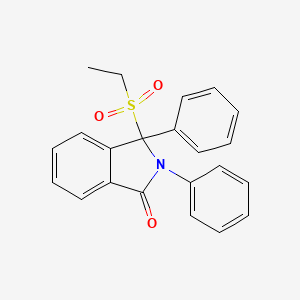
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindole ring system. This compound is characterized by the presence of an ethylsulfonyl group and two phenyl groups attached to the isoindole ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one typically involves the reaction of 2,3-diphenylisoindole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethylsulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the isoindole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or sulfides.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylsulfonyl-2,3-diphenylisoindol-1-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2,3-Diphenylisoindol-1-one: Lacks the sulfonyl group, resulting in different chemical properties.
3-Ethylsulfonyl-2-phenylisoindol-1-one: Contains only one phenyl group, leading to different reactivity and applications.
Uniqueness
3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is unique due to the presence of both ethylsulfonyl and phenyl groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
3532-46-5 |
|---|---|
Formule moléculaire |
C22H19NO3S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
3-ethylsulfonyl-2,3-diphenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3S/c1-2-27(25,26)22(17-11-5-3-6-12-17)20-16-10-9-15-19(20)21(24)23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |
Clé InChI |
YTTHTPUSZAFDKY-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


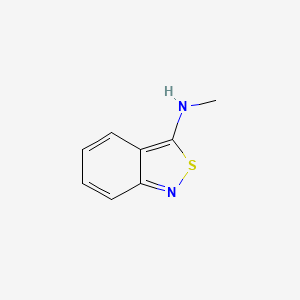
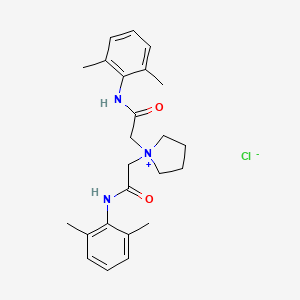
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)
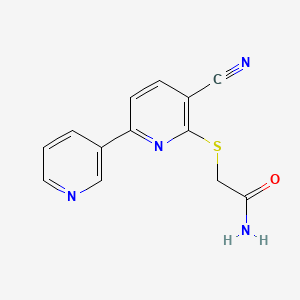
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
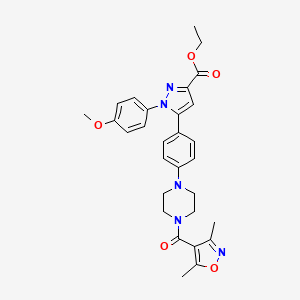
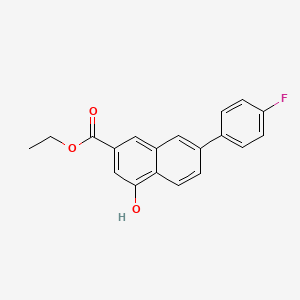
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
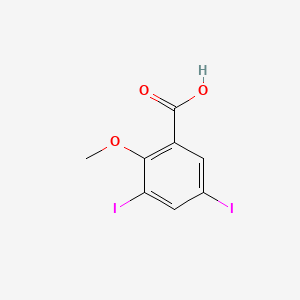
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
